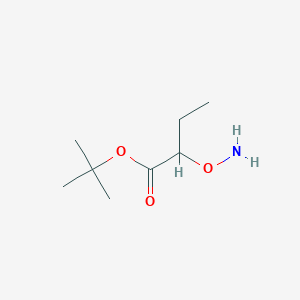

tert-Butyl 2-(aminooxy)butanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

tert-butyl 2-aminooxybutanoate |

InChI |

InChI=1S/C8H17NO3/c1-5-6(12-9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3 |

InChI Key |

SRIGFKZPPIYXOF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)ON |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of Tert Butyl 2 Aminooxy Butanoate

Reactivity of the Aminooxy Moiety

The chemical behavior of tert-Butyl 2-(aminooxy)butanoate is largely dictated by its aminooxy functionality (H₂N-O-). This group possesses a nitrogen atom adjacent to an oxygen atom, a feature that gives rise to the "alpha effect," rendering it a more potent nucleophile than would be predicted from its basicity alone. This enhanced nucleophilicity is central to its most significant and widely used reaction: the formation of oximes with carbonyl compounds.

Oxime ligation is a cornerstone of bioconjugation chemistry, valued for its high chemoselectivity and the stability of the resulting oxime bond. nih.gov The reaction involves the nucleophilic attack of the aminooxy group on the electrophilic carbon of an aldehyde or ketone, forming a stable C=N-O linkage. nih.govnih.gov This process is a type of condensation reaction, releasing a molecule of water.

The general mechanism begins with the attack of the aminooxy nucleophile on the carbonyl carbon. nih.gov This is often catalyzed by a general acid, which protonates the carbonyl oxygen, increasing its electrophilicity. The subsequent formation of a tetrahedral hemiaminal intermediate is followed by a dehydration step to yield the final oxime product. nih.gov

The kinetics of oxime ligation are highly dependent on reaction conditions. While often reliable, the reaction can be slow, particularly at neutral pH, which has prompted extensive studies into catalytic systems to accelerate the process. nih.gov

Aniline (B41778) and its derivatives have been identified as highly effective catalysts for oxime formation. nih.gov Research has shown that the inclusion of an aniline catalyst can increase reaction rates significantly. For instance, one study documented that at a concentration of 100 mM, aniline increased the rate of a model oxime ligation by up to 40-fold at neutral pH and by as much as 400-fold at a more acidic pH of 4.5. nih.gov The catalytic cycle involves the rapid formation of a Schiff base between the aniline and the carbonyl compound, creating a more reactive intermediate that is then readily attacked by the aminooxy nucleophile.

| Catalyst Concentration | pH | Rate Acceleration Factor |

| 10 mM | 4.5 | Significant |

| 100 mM | 7.0 | Up to 40x |

| 100 mM | 4.5 | Up to 400x |

Table 1: Illustrative effect of aniline catalyst concentration and pH on the rate of oxime ligation, based on data from model peptide systems. nih.gov

These kinetic enhancements are crucial for applications requiring rapid conjugation, such as in radiolabeling with short-lived isotopes like ¹⁸F, where complete ligation is needed within minutes. nih.gov

A defining feature of oxime ligation is its exceptional chemoselectivity. The aminooxy group reacts specifically and efficiently with aldehydes and ketones under conditions where other biological functional groups, such as amines, thiols, and carboxylic acids, remain unreactive. nih.govnih.gov This high degree of selectivity allows for the precise modification of molecules in complex chemical environments, forming the basis of its classification as a bioorthogonal or "click" reaction. mdpi.com

This orthogonality enables the specific labeling or conjugation of proteins and peptides that have been engineered to contain a unique aldehyde or ketone handle. nih.govnih.gov For example, a peptide bearing an N-terminal thiazolidine (B150603) can be deprotected to reveal an aldehyde, which can then be exclusively targeted by an aminooxy-containing molecule like this compound, even in the presence of numerous other nucleophilic residues within the peptide sequence. nih.gov The reliability and specificity of this reaction prevent the formation of unwanted side products, which is a critical advantage in the synthesis of well-defined biomolecular constructs. nih.gov

The efficiency of oxime formation is profoundly influenced by the pH of the reaction medium. The reaction rate exhibits a characteristic bell-shaped dependence on pH, with optimal rates typically observed in the slightly acidic range of pH 4 to 5. nih.gov This pH profile represents a trade-off: at lower pH, the carbonyl reactant is protonated, which increases its electrophilicity and accelerates the nucleophilic attack. nih.gov However, if the pH is too low, the aminooxy nucleophile itself becomes protonated to its non-nucleophilic ammonium (B1175870) salt, which stifles the reaction. Conversely, at neutral or basic pH, the concentration of the protonated carbonyl species is low, leading to a slower reaction rate. nih.govresearchgate.net

Aniline catalysis also shows pH dependence, often working effectively at both neutral and slightly acidic pH, thereby broadening the viable conditions for the ligation. nih.govnih.gov For instance, conversions of over 85% have been achieved at pH 7 with aniline catalysis at 37 °C. nih.gov

The reaction is typically performed in aqueous media, often with organic co-solvents to aid the solubility of the reactants. nih.gov The choice of solvent is generally less critical than pH, but it must be compatible with the reactants and not interfere with the reaction mechanism.

While oxime ligation is the predominant reaction of the aminooxy group, the nucleophilic nitrogen atom can, in principle, participate in other chemical transformations.

The nitrogen atom of the aminooxy group is nucleophilic and can undergo N-alkylation with suitable electrophiles, such as alkyl halides. This reactivity is analogous to the alkylation of primary amines. However, the reaction can be complex; for sterically hindered alkylating agents like tert-butyl halides, the reaction may proceed via an Sₙ1 mechanism under acidic conditions, though this can be problematic for substrates with acid-sensitive groups. sciencemadness.org The presence of the adjacent oxygen atom and the steric bulk of the tert-butyl ester in this compound would influence the rate and feasibility of such reactions. Di-tert-butyl peroxide has been used to promote the α-alkylation of α-amino carbonyl compounds, indicating that radical pathways can also be involved in the functionalization of related structures. nih.gov

Similarly, N-acylation can be achieved by reacting the aminooxy group with acylating agents like acid chlorides or anhydrides. This would result in the formation of a stable N-acyl-alkoxyamine derivative. The reaction of tert-butyl esters with reagents like thionyl chloride (SOCl₂) or α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst can generate acid chloride intermediates in situ. organic-chemistry.orgorganic-chemistry.org These intermediates could then, in a subsequent step, acylate the aminooxy functionality of a molecule like this compound.

Other Transformations Involving the Aminooxy Functionality

Redox Chemistry of the Aminooxy Group

The aminooxy group (R-O-NH₂) is an oxygenated derivative of ammonia (B1221849) and possesses a rich redox chemistry. britannica.com While specific studies on the redox behavior of this compound are not extensively detailed in the literature, the reactivity can be inferred from the well-established chemistry of hydroxylamine (B1172632) and its O-alkyl derivatives.

Reduction: The aminooxy group is susceptible to reduction. N-organylhydroxylamines can be reduced to their corresponding primary amines. wikipedia.org For this compound, this would involve the reductive cleavage of the N-O bond to yield tert-butyl 2-aminobutanoate. Reagents commonly used for the reduction of related oximes to N-alkylhydroxylamines, such as sodium cyanoborohydride (NaBH₃CN), suggest that similar reducing agents could be effective. acs.org

Oxidation: Hydroxylamine and its derivatives are known to be powerful reducing agents, implying they are readily oxidized. britannica.com The oxidation of the aminooxy nitrogen can proceed through several pathways. Under visible-light photochemistry, hydroxylamine derivatives can serve as precursors to nitrogen radicals via single-electron transfer. nih.gov Depending on the conditions and the oxidizing agent, the oxidation of O-alkylhydroxylamines can potentially lead to the formation of nitroso compounds or nitrones. wikipedia.org For instance, enzymes like hydroxylamine oxidoreductase can oxidize hydroxylamine to nitrite. wikipedia.org This susceptibility to oxidation is a key chemical characteristic of the aminooxy functionality.

Reactivity of the tert-Butyl Ester Moiety

The tert-butyl ester is a widely utilized protecting group for carboxylic acids in organic synthesis. louisville.edu Its popularity stems from its notable stability against a variety of nucleophiles and reducing agents, coupled with its straightforward removal under specific acidic conditions. louisville.eduacs.org

Selective Deprotection Methodologies

The cleavage of the tert-butyl group, known as deprotection, is a critical reaction for this moiety. The steric hindrance provided by the bulky tert-butyl group dictates its reactivity, particularly its lability under acidic conditions, which proceeds via a mechanism distinct from that of less hindered esters.

Acid-catalyzed hydrolysis is the most common method for the deprotection of tert-butyl esters. acs.org Unlike primary or secondary esters, which typically hydrolyze through a bimolecular acyl-oxygen cleavage (AAC2) mechanism, tert-butyl esters cleave via a unimolecular alkyl-oxygen fission (AAL1) pathway. acs.orgchempap.org This mechanism is initiated by protonation of the ester's carbonyl oxygen, followed by the rate-limiting step: the unimolecular cleavage of the alkyl-oxygen bond to form a stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid. chempap.orgnih.gov The stability of this carbocation is the driving force for this specific pathway. nih.gov

A diverse range of acidic conditions can be employed for this transformation, allowing for selectivity in the presence of other acid-sensitive functional groups. nih.gov The choice of acid and reaction conditions can be tailored to the specific substrate. broadpharm.com

Table 1: Selected Reagents for Acid-Mediated Deprotection of tert-Butyl Esters

| Reagent | Solvent | Conditions | Selectivity Notes | Source(s) |

|---|---|---|---|---|

| Silica Gel (flash grade) | Toluene | Reflux | Selective over tert-butyl ethers and TMSE esters. | broadpharm.comiris-biotech.de |

| Zinc Bromide (ZnBr₂) | Dichloromethane (B109758) (DCM) | Room Temperature | Can be selective in the presence of PhF protected amines, but N-Boc and N-trityl groups are labile. | nih.govyoutube.com |

| Ytterbium Triflate (Yb(OTf)₃) | Nitromethane | 45-50°C | Catalytic (5 mol%); selective over benzyl, allyl, methyl, and propargyl esters. | |

| Cerium(III) Chloride (CeCl₃·7H₂O) / NaI | Acetonitrile (B52724) | Reflux | Can selectively cleave tert-butyl esters in the presence of N-Boc groups, reversing typical selectivity. | |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common, potent reagent; often used in excess. | acs.orgnih.gov |

Transesterification, the conversion of one ester to another, is also a viable reaction. While the synthesis of tert-butyl esters from methyl or ethyl esters can be achieved using potassium tert-butoxide, the reverse reaction can also be performed under different catalytic conditions. britannica.com For instance, scandium(III) triflate has been shown to catalyze the direct transesterification of carboxylic esters in boiling alcohols, allowing for the preparation of methyl, ethyl, or other esters from a tert-butyl ester precursor.

For substrates that are sensitive to harsh acidic conditions, chemoenzymatic cleavage offers a mild and highly selective alternative. Specific enzymes, particularly lipases and esterases, have been identified that can hydrolyze the sterically hindered tert-butyl ester. This method is particularly valuable in peptide and amino acid chemistry, where maintaining stereochemical integrity is paramount.

Research has shown that a lipase (B570770) from Candida antarctica (CAL-A) and an esterase from Bacillus subtilis (BsubpNBE) are particularly effective. These biocatalysts can hydrolyze a range of tert-butyl esters of protected amino acids in high yields, while leaving common amine-protecting groups such as Boc, Z (benzyloxycarbonyl), and Fmoc (9-fluorenylmethyloxycarbonyl) completely intact. The ability of these enzymes to accommodate the bulky tert-butyl group is attributed to specific amino acid motifs within their active sites.

Table 2: Enzymes for Selective Hydrolysis of tert-Butyl Esters

| Enzyme | Source Organism | Substrate Examples | Key Advantage | Source(s) |

|---|---|---|---|---|

| Lipase A (CAL-A) | Candida antarctica | Boc-Tyr-O(t)Bu, Fmoc-GABA-O(t)Bu | High activity towards sterically hindered esters; preserves common protecting groups. |

Nucleophilic Transformations at the Ester Carbonyl

Direct nucleophilic acyl substitution at the carbonyl carbon of a tert-butyl ester is generally difficult due to the significant steric hindrance imposed by the tert-butyl group. louisville.edu This inherent resistance to nucleophilic attack is a primary reason for its use as a stable protecting group. louisville.edu

However, transformations can be achieved through indirect methods. One strategy involves converting the tert-butyl ester into a more reactive acyl intermediate, such as an acid chloride. For example, treatment of a tert-butyl ester with α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst can generate an acid chloride in situ. This highly electrophilic intermediate can then readily react with a variety of nucleophiles, such as alcohols or amines, to form the corresponding esters or amides in high yields under mild conditions. Additionally, transition-metal-catalyzed reactions that proceed via oxidative addition to the C(acyl)-O bond offer alternative pathways for transforming the ester group.

Mechanistic Insights into this compound Reactions

The reaction mechanisms for this compound are dictated by its constituent functional groups.

For the tert-butyl ester moiety , acid-catalyzed hydrolysis proceeds via the AAL1 mechanism. This pathway is distinct from the AAC2 mechanism common to less hindered esters. The key feature of the AAL1 mechanism is the formation of a relatively stable tert-butyl carbocation as a leaving group, which is subsequently deprotonated to form isobutylene (B52900). chempap.orgnih.gov The volume of activation for the acid-catalyzed hydrolysis of t-butyl acetate (B1210297) is near zero, which supports a unimolecular mechanism. acs.org This mechanistic understanding allows for the rational design of selective deprotection strategies.

In chemoenzymatic cleavage , the mechanism involves the binding of the ester substrate within the active site of the enzyme, such as a lipase. The enzyme's catalytic triad (B1167595) (typically serine, histidine, and aspartate) facilitates the hydrolysis. The specificity for the tert-butyl group is determined by the shape and nature of the enzyme's substrate-binding pocket.

The redox chemistry of the aminooxy group likely involves single-electron transfer (SET) processes, particularly in photochemical reactions, leading to the formation of nitrogen-centered radicals. nih.gov Reduction would involve the cleavage of the N-O bond, while oxidation could lead to the formation of a nitrone through a two-electron process, a reaction that can occur spontaneously upon formation of an N-alkylhydroxylamine from an oxime reduction followed by hydrolysis of a ketal. acs.org These mechanisms highlight the dual reactivity of the molecule, enabling a wide range of potential chemical transformations.

Experimental Mechanistic Elucidation (e.g., Hammett plots, isotope effects)

Similarly, there is a lack of published experimental studies aimed at the detailed mechanistic elucidation of reactions involving this compound. Methodologies such as the use of Hammett plots to probe electronic effects on reaction rates or the application of kinetic isotope effects to determine rate-limiting steps have not been reported in the context of this compound. These experimental techniques are fundamental for building a deep understanding of reaction mechanisms. The absence of such data in the available literature indicates a significant gap in the knowledge base surrounding the reaction chemistry of this compound. Further empirical investigations are necessary to characterize the pathways and transition states of its chemical transformations.

Applications of Tert Butyl 2 Aminooxy Butanoate in Advanced Organic Synthetic Transformations

Role as a Versatile Building Block in Complex Molecule Synthesis

The inherent structural features of tert-Butyl 2-(aminooxy)butanoate make it a valuable component in the synthesis of complex molecules. The presence of the tert-butyl ester provides steric bulk and stability, while the aminooxy functionality serves as a key reactive handle for a variety of transformations.

Integration into Peptide Synthesis Methodologies

While direct and extensive research on the integration of this compound into peptide synthesis is not widely documented in publicly available literature, its structural motifs are analogous to other building blocks used in this field. The tert-butyl group is a common acid-labile protecting group for carboxylic acids in solid-phase peptide synthesis (SPPS). This suggests that the ester functionality of this compound could be readily cleaved under standard acidic conditions used for final deprotection of a synthetic peptide from its solid support.

The aminooxy group, on the other hand, offers a unique point of modification. It can be incorporated into a peptide sequence to introduce a non-natural amino acid analogue. This allows for the synthesis of peptidomimetics with altered conformational properties and potentially enhanced biological activity or stability. The aminooxy group can be further functionalized either before or after its incorporation into a peptide chain, providing a gateway to a wide range of peptide conjugates and modified peptides.

Precursor for Scaffold Construction in Retrosynthetic Analysis

In the strategic planning of complex molecule synthesis, a process known as retrosynthetic analysis, this compound can be envisioned as a valuable starting material or "chiral pool" precursor. Retrosynthesis involves mentally deconstructing a target molecule into simpler, commercially available or easily synthesizable building blocks.

The bifunctional nature of this compound makes it an attractive synthon. The aminooxy and ester groups can be disconnected retrosynthetically to reveal simpler starting materials. For instance, the carbon-oxygen bond of the ester can be disconnected to suggest a synthesis from 2-(aminooxy)butanoic acid and isobutylene (B52900). The carbon-nitrogen bond of the aminooxy group could be disconnected to trace back to a corresponding halide and hydroxylamine (B1172632) derivative. This versatility in retrosynthetic pathways allows chemists to design flexible and efficient synthetic routes towards complex target molecules containing the butanoate or aminooxy substructures.

Employment in Chemoselective Ligation Strategies

Chemoselective ligation reactions, which involve the formation of a covalent bond between two mutually and specifically reactive functional groups in the presence of other potentially reactive functionalities, are a cornerstone of modern chemical biology and materials science. The aminooxy group of this compound is a key player in one of the most reliable chemoselective ligations: the oxime ligation.

Oxime Ligation in Conjugation Chemistry

Oxime ligation is the reaction between an aminooxy-functionalized molecule and a carbonyl-containing (aldehyde or ketone) species to form a stable oxime bond. This reaction is highly chemoselective, proceeds under mild, often aqueous conditions, and is bioorthogonal, meaning it does not interfere with biological functionalities.

While specific examples detailing the use of this compound in oxime ligation are not prevalent in the literature, its aminooxy group makes it an ideal candidate for such applications. After deprotection of the tert-butyl ester if necessary, the resulting 2-(aminooxy)butanoic acid or its derivatives can be used to introduce an aminooxy handle onto a variety of molecules, such as proteins, antibodies, or nanoparticles. These aminooxy-functionalized entities can then be chemoselectively ligated to molecules bearing an aldehyde or ketone, enabling the construction of complex bioconjugates, antibody-drug conjugates (ADCs), and functionalized materials.

Development of Novel Ligation Handles

The core structure of this compound can serve as a platform for the development of novel ligation handles. By modifying the butanoate portion of the molecule, new functionalities can be introduced that could modulate the reactivity or properties of the aminooxy group or participate in subsequent or orthogonal ligation reactions. For example, the alkyl chain could be further functionalized to include other reactive groups, leading to the creation of bifunctional or trifunctional linkers for more complex molecular assemblies. The development of such novel handles is a continuous effort in the field of chemical ligation to expand the toolbox available to synthetic chemists.

Utilization in Diversification and Derivatization Approaches

The reactivity of the aminooxy and ester functionalities in this compound allows for its use in the generation of compound libraries through diversification and derivatization. Starting from this single building block, a wide array of new molecules with diverse structures and potential applications can be synthesized.

The aminooxy group can be reacted with a library of aldehydes and ketones to generate a diverse set of oximes. Each of these oximes represents a new compound with potentially unique biological or material properties. Similarly, the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a variety of amines or alcohols to create a library of amides or esters, respectively. This strategy allows for the rapid exploration of chemical space around the 2-(aminooxy)butanoate scaffold, which is a key process in drug discovery and materials science research.

Synthesis of Libraries of Aminooxy-Containing Compounds

Combinatorial chemistry aims to rapidly generate large, diverse collections of molecules that can be screened for biological activity. youtube.comyoutube.com this compound is an ideal scaffold for such diversity-oriented synthesis. Its singular reactive aminooxy handle allows for its conjugation to a vast array of carbonyl-containing compounds.

By reacting this compound with a library of different aldehydes and ketones, a corresponding library of oxime-linked products can be generated in a high-throughput fashion. Each product retains the protected butanoate core but displays a unique substituent derived from the carbonyl reactant. This strategy allows for the systematic exploration of how different chemical functionalities (R¹ and R² in the scheme below) impact the properties of the final molecule, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. youtube.com

The process can be conceptualized as a modular assembly where the aminooxy building block is constant, while the carbonyl component is variable. This approach has been successfully used to create libraries of peptide-based molecules where non-coded side chains are introduced via oxime ligation to an aminooxy-containing amino acid precursor. mdpi.com

| Reactant 1 (Aminooxy Scaffold) | Reactant 2 (Carbonyl Library Component) | Resulting Library Product (General Structure) | Key Advantage |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | R-CH=N-O-CH(CH₂CH₃)-COOtBu | Rapid generation of diverse chemical entities from a common precursor. |

| This compound | Ketone (R¹-CO-R²) | R¹R²C=N-O-CH(CH₂CH₃)-COOtBu | Allows for the introduction of more complex, sterically hindered functional groups. |

Post-Synthetic Modification Strategies

Post-synthetic modification (PSM) is a powerful technique where a pre-formed macromolecule or material is chemically altered to install new functionality. researchgate.netrsc.org This approach is widely used to functionalize peptides, proteins, and solid supports like polymers or metal-organic frameworks (MOFs). nih.govnih.gov The chemoselective nature of oxime ligation makes this compound an excellent reagent for PSM.

If a target biomolecule or material can be synthesized with or modified to contain an aldehyde or ketone group, this compound can be used to attach a protected carboxybutyl group. This strategy has been demonstrated in the functionalization of oligonucleotides and the attachment of molecules to polymer particles. nih.gov The reaction proceeds under mild conditions, which is crucial for preserving the integrity of complex and sensitive substrates like proteins. rsc.org

The process typically involves two key steps:

Oxime Ligation: The substrate containing a carbonyl group is treated with this compound. The reaction is often catalyzed by nucleophilic agents like aniline (B41778) derivatives, especially at neutral pH, to achieve complete ligation in a short timeframe. rsc.orgacs.org

Deprotection (Optional): The tert-butyl ester can be removed using acid (e.g., trifluoroacetic acid) to expose a free carboxylic acid. This newly revealed functional group can then be used for subsequent modifications, such as amide bond coupling.

This strategy effectively uses the aminooxy compound as a linker to introduce a new reactive site (a carboxylic acid) onto a target structure, expanding its chemical utility.

Contribution to the Synthesis of Non-Canonical Amino Acid Derivatives

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are derivatives that are not among the 20 proteinogenic amino acids. nih.gov They are invaluable tools in chemical biology and pharmaceutical development for creating peptides and proteins with novel properties. preprints.orgnih.gov

This compound is a protected form of the non-canonical amino acid 2-(aminooxy)butanoic acid. As a stable, ready-to-use building block, it facilitates the introduction of an aminooxy functional group into a peptide sequence during solid-phase peptide synthesis (SPPS). nih.govpreprints.orgmdpi.com In SPPS, amino acids are sequentially coupled to a growing chain attached to a solid resin. By using an appropriately N-protected version of this compound (for example, with an Fmoc group), it can be incorporated at a specific site in the peptide backbone.

Once the full-length peptide is synthesized and cleaved from the resin, it contains a reactive aminooxy "handle" at a defined position. This handle does not interfere with the native side chains of other amino acids and is available for selective post-synthetic modification via oxime ligation as described previously. mdpi.com This allows for the site-specific attachment of a wide variety of molecules, including imaging agents, drugs, or fragments designed to enhance binding to a biological target. rsc.orgmdpi.com

| Component | Chemical Name | Role in Synthesis |

|---|---|---|

| Core Amino Acid | 2-(aminooxy)butanoic acid | A non-canonical amino acid providing the aminooxy functional group. |

| Protecting Group 1 | tert-Butyl | Protects the carboxylic acid terminus during synthesis and subsequent reactions. |

| Protecting Group 2 | Fmoc (9-fluorenylmethoxycarbonyl) | A temporary protecting group for the α-amine, required for use in standard SPPS. nih.govpreprints.org |

This dual-purpose nature—acting as both an nCAA building block and a platform for PSM—makes this compound and related compounds highly versatile reagents for creating sophisticated, functional peptide derivatives.

Analytical Methodologies for Characterization and Purity Assessment in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating tert-Butyl 2-(aminooxy)butanoate from impurities and for its quantification. The polarity imparted by the aminooxy and ester functional groups dictates the choice of chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Forms

Due to its polarity and relatively low volatility, direct analysis of this compound by gas chromatography is challenging. Therefore, derivatization is a necessary prerequisite to analysis. This process involves chemically modifying the molecule to increase its volatility and thermal stability, making it amenable to GC separation.

A common and effective derivatization strategy for compounds containing active hydrogens, such as the aminooxy group in the target molecule, is silylation. sigmaaldrich.comsigmaaldrich.com Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace the active hydrogen on the nitrogen atom with a nonpolar tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comnih.govnih.gov This reaction significantly enhances the volatility of the analyte.

The derivatized this compound can then be injected into a GC-MS system. Separation is typically achieved on a nonpolar capillary column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase. The mass spectrometer serves as a powerful detector, fragmenting the eluted derivative and generating a characteristic mass spectrum that allows for unequivocal identification and quantification. The fragmentation pattern of the TBDMS derivative would be a key identifier. This derivatization and analysis technique is widely applied to amino acids and their derivatives, demonstrating its suitability for routine analysis in research. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. For purity analysis, a reversed-phase HPLC method is typically employed.

For the chiral analysis of this compound, which possesses a stereocenter at the second carbon of the butanoate chain, specialized chiral stationary phases (CSPs) are required to resolve the enantiomers. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral compounds, including amino acid derivatives. researchgate.netmdpi.com For instance, columns like CHIRALPAK® or CHIRALCEL® are frequently used. researchgate.netrsc.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. A mobile phase consisting of a mixture of a nonpolar solvent like n-hexane and an alcohol such as isopropanol (B130326) is commonly used in normal-phase chiral HPLC. mdpi.comrsc.org The precise ratio is optimized to achieve baseline separation of the enantiomers. Detection is typically performed using a UV detector. asianpubs.org

Below is a hypothetical HPLC method for the chiral separation of this compound enantiomers.

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This method would allow for the accurate determination of the enantiomeric excess (e.e.) of a sample, a critical parameter in stereoselective synthesis.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are vital for confirming the chemical structure of this compound. Each method provides unique information about the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR would be used to characterize this compound.

In the ¹H NMR spectrum, the large singlet corresponding to the nine equivalent protons of the tert-butyl ester group would be a prominent feature, expected to appear around 1.4-1.5 ppm. The protons of the ethyl group attached to the chiral center would give rise to a triplet (CH₃) and a multiplet (CH₂). The proton at the chiral center (C2) would likely appear as a triplet. The protons on the nitrogen of the aminooxy group are exchangeable and may appear as a broad singlet.

In the ¹³C NMR spectrum, distinct signals would be observed for each unique carbon atom. The carbonyl carbon of the ester would have a characteristic downfield shift (around 170 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group would also be easily identifiable. The presence of rotamers due to the N-Boc group, if present as a protecting group in a synthetic intermediate, can sometimes lead to two sets of signals in the NMR spectra. beilstein-journals.org

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) This data is predictive and based on the analysis of similar structures.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -C(CH₃)₃ | 1.45 (s, 9H) | 28.1 (3C) |

| -OC(CH₃)₃ | - | 81.5 (1C) |

| -C(=O)O- | - | 172.0 (1C) |

| -ONH₂ | 5.5 (br s, 2H) | - |

| -CH(ONH₂)- | 4.0 (t, 1H) | 85.0 (1C) |

| -CH₂CH₃ | 1.8 (m, 2H) | 25.0 (1C) |

| -CH₂CH₃ | 0.9 (t, 3H) | 9.5 (1C) |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, a soft ionization technique like Electrospray Ionization (ESI) would likely be used to observe the protonated molecule [M+H]⁺.

Under harsher conditions, such as Electron Ionization (EI), the molecule would undergo characteristic fragmentation. A very common and diagnostically significant fragmentation for tert-butyl esters is the loss of a tert-butyl radical or isobutylene (B52900), resulting in a prominent peak at [M-57]⁺ or [M-56]⁺. researchgate.net Alpha-cleavage adjacent to the aminooxy group is also a probable fragmentation pathway. libretexts.org The fragmentation pattern helps to confirm the connectivity of the molecule.

Predicted Mass Spectrometry Fragmentation This data is predictive.

| m/z | Proposed Fragment |

| 176 | [M+H]⁺ (Molecular Ion + H) |

| 119 | [M - C₄H₉]⁺ (Loss of tert-butyl group) |

| 102 | [M - OC₄H₉]⁺ (Loss of tert-butoxy (B1229062) group) |

| 74 | [CH(NH₂O)C=O]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands.

A strong absorption band around 1730 cm⁻¹ would be indicative of the C=O stretch of the ester group. rsc.org The N-H stretching vibrations of the aminooxy group would likely appear as one or two bands in the region of 3300-3400 cm⁻¹. The C-O stretching vibrations of the ester and the aminooxy group would be observed in the fingerprint region, typically between 1300 and 1000 cm⁻¹. The presence of the tert-butyl group would be confirmed by characteristic C-H bending vibrations.

Future Perspectives and Emerging Research Directions for Tert Butyl 2 Aminooxy Butanoate Chemistry

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly becoming a prerequisite for the development of new synthetic methods. Future research on tert-Butyl 2-(aminooxy)butanoate will undoubtedly prioritize the creation of protocols that minimize environmental impact by reducing waste, avoiding hazardous materials, and improving energy efficiency.

Key areas of development are expected to include:

Alternative Solvent Systems: Traditional esterification reactions often rely on chlorinated solvents like dichloromethane (B109758) or amide solvents, which pose health and environmental risks. Future protocols will likely adapt methodologies that use greener solvents. For instance, a modified Steglich esterification using acetonitrile (B52724) has been shown to be a viable, less hazardous alternative for synthesizing various esters, offering high yields without the need for chromatographic purification. jove.com The use of solvent-free reaction conditions, which not only curtails pollution but also enhances yield and cost-effectiveness, represents an ideal scenario. rsc.org

Enzymatic Catalysis: Biocatalysis offers a highly selective and environmentally benign route to ester synthesis. The use of enzymes, particularly immobilized lipases, is a focal point of current research for general ester synthesis. researchgate.net These enzymes operate under mild conditions and can offer high chemo- and enantioselectivity, which would be crucial for producing chiral variants of this compound.

Novel Activation Techniques: Emerging technologies like non-thermal plasma processing are being explored to drive chemical transformations. Dielectric Barrier Discharge (DBD) plasmas, for example, have been used to hydrogenate fatty acid methyl esters at lower temperatures without expensive catalysts, showcasing the potential for energy-efficient, catalyst-free modifications. mdpi.com Applying such techniques to the synthesis or modification of this compound could unlock novel, sustainable reaction pathways.

| Green Strategy | Potential Application to this compound Synthesis | Key Advantages |

|---|---|---|

| Use of Greener Solvents (e.g., Acetonitrile) | Replacement for chlorinated solvents in the esterification of 2-(aminooxy)butanoic acid with a tert-butyl source. jove.com | Reduced toxicity, simplified product isolation, lower environmental impact. |

| Enzymatic Catalysis (e.g., Lipases) | Selective esterification to produce the target compound, potentially with high enantiomeric purity. researchgate.net | High selectivity, mild reaction conditions, biodegradable catalyst. |

| Solvent-Free Conditions | Reaction of precursors in the absence of a solvent, possibly with gentle heating or mechanical mixing. rsc.org | Eliminates solvent waste, reduces purification steps, improves process efficiency. |

| Plasma-Assisted Processing | Potential for catalyst-free synthesis or subsequent functionalization under low-temperature conditions. mdpi.com | Energy efficiency, potential for novel reactivity, avoidance of metal catalysts. |

Exploration of Novel Catalytic Systems for its Synthesis and Reactions

Catalysis is the cornerstone of modern organic synthesis, and the development of novel catalytic systems will be instrumental in unlocking the full potential of this compound. Research will likely focus on catalysts that can efficiently mediate its formation and participate in its subsequent reactions, such as the formation of oxime ethers.

Future avenues of catalytic research include:

Advanced Transition-Metal Catalysis: Recent breakthroughs in transition-metal-catalyzed C–H activation have provided highly efficient and atom-economical alternatives to traditional ester synthesis methods. acs.org Furthermore, innovative bimetallic catalysts, such as Rhodium-Ruthenium oxide clusters, have shown remarkable efficiency in producing esters using molecular oxygen as the sole oxidant, representing a significant step towards greener chemical synthesis. labmanager.com Such systems could be adapted for the direct synthesis of this compound from simpler precursors.

Solid Acid Catalysts: For the tert-butylation step, solid acid catalysts like mesoporous aluminosilicates (e.g., Zn-Al-MCM-41) offer a recyclable and robust option. researchgate.net These materials have demonstrated high conversion and selectivity in the tert-butylation of phenols and could be optimized for the esterification of 2-(aminooxy)butanoic acid, providing a heterogeneous catalytic system that simplifies product purification.

Organocatalysis and Lewis Acid Catalysis: Mild and selective catalysts are essential for handling the sensitive aminooxy functional group. Scandium(III) triflate has been identified as an efficient Lewis acid catalyst for various transformations involving butanoate esters, suggesting its potential utility in either the synthesis or subsequent functionalization of the target molecule. researchgate.net

| Catalyst Type | Potential Role in Synthesis/Reaction | Example System |

|---|---|---|

| Bimetallic Noble Metal Clusters | Direct ester synthesis using C-H activation and O₂ as a green oxidant. labmanager.com | RhRuOₓ/C |

| Solid Acid Catalysts | Heterogeneous catalysis for the tert-butylation step, allowing for easy catalyst recovery. researchgate.net | Zn-Al-MCM-41 |

| Lanthanide Lewis Acids | Mild catalysis for esterification or subsequent reactions of the butanoate moiety. researchgate.net | Scandium(III) triflate |

| Enzymes | Highly selective, green catalysis for ester formation. researchgate.net | Immobilized Lipases |

Integration into Automated Synthesis Platforms

The demand for rapid discovery and optimization of new molecules has spurred the development of automated synthesis platforms. Integrating the synthesis of this compound and its derivatives into these systems would accelerate research by enabling high-throughput screening of reaction conditions and rapid generation of analogue libraries.

Key aspects of this integration include:

Modular Flow Chemistry: Automated platforms like AutoSyn utilize a modular, continuous flow approach where computer-selected routes dictate pathways through various reactors, enabling multi-step syntheses to be performed rapidly and reproducibly. youtube.com A synthetic sequence to this compound could be designed within such a system, allowing for rapid optimization of parameters like temperature, residence time, and reagent stoichiometry.

Reagent Cartridge Systems: Platforms such as the one offered by Synple Chem use pre-filled reagent cartridges to simplify the synthetic process. sigmaaldrich.com Developing cartridges for key transformations, such as Boc-protection of a precursor or the final esterification step, would allow non-specialist users to easily synthesize the target molecule.

Compatibility of Functional Groups: The aminooxy group has been successfully incorporated into molecules synthesized via automated solid-support methods, particularly in the context of oligonucleotides. acs.org This demonstrates the chemical compatibility of the aminooxy moiety with the conditions and reagents used in automated protocols, paving the way for its inclusion in automated small-molecule synthesis platforms.

| Automation Platform/Concept | Application to this compound | Anticipated Benefit |

|---|---|---|

| AI-Driven Route Design (e.g., SynFini) | In silico planning of the most efficient synthetic route from available starting materials. youtube.com | Accelerated R&D, cost reduction, discovery of novel pathways. |

| Modular Flow Synthesizers (e.g., AutoSyn) | Automated, multi-step synthesis and optimization of reaction conditions in a continuous flow setup. youtube.com | High reproducibility, rapid optimization, safe handling of reactive intermediates. |

| Cartridge-Based Synthesizers (e.g., Synple) | Simplified, "push-button" synthesis using dedicated reagent cartridges for key reaction steps. sigmaaldrich.com | Increased accessibility for non-specialists, standardization of synthesis. |

Advanced Computational Design of Analogues and Reaction Pathways

Computational chemistry is a powerful tool for predicting molecular properties and reaction outcomes, thereby guiding experimental work and reducing the time and resources spent on trial-and-error discovery. For this compound, computational methods can provide deep insights into its reactivity and guide the design of new, improved analogues.

Future computational research will likely focus on:

Transition State Modeling: Methods like Density Functional Theory (DFT) can be used to calculate the transition-state energies for various synthetic routes. This would allow researchers to predict the most favorable reaction conditions (e.g., catalyst, solvent) for synthesizing this compound and to understand potential side reactions, such as over-acylation of the aminooxy nitrogen. nih.gov

Molecular Dynamics Simulations: Molecular Dynamics (MD) simulations can model the behavior of the molecule in different environments, helping to understand solvent effects on reaction rates and predicting how the molecule might interact with a biological target or a catalyst's active site.

Analogue Design: By calculating properties such as steric hindrance, solvent-accessible surface area, and electronic potential, computational tools can be used to design novel analogues of this compound. For example, researchers could computationally screen different ester groups to replace the tert-butyl moiety or modify the butanoate backbone to fine-tune the molecule's reactivity, stability, and physical properties for specific applications.

| Computational Method | Research Application | Specific Insight Gained |

|---|---|---|

| Density Functional Theory (DFT) | Predicting reaction pathways and optimizing catalysts. | Transition-state energies, activation barriers, reaction thermodynamics. |

| Molecular Dynamics (MD) | Simulating solvent effects and binding interactions. | Solvation free energies, conformational preferences, binding affinities. |

| Quantitative Structure-Activity Relationship (QSAR) | Designing analogues with desired properties. | Correlation of molecular descriptors with reactivity or biological activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.